2-[(2,4-dinitrophenyl)amino]-3-(1H-indol-3-yl)propanoic acid
Description
2-[(2,4-Dinitrophenyl)amino]-3-(1H-indol-3-yl)propanoic acid is a synthetic derivative of the amino acid tryptophan, featuring a 2,4-dinitrophenyl (DNP) substituent attached to the α-amino group. The compound’s structure combines the indole moiety—a hallmark of bioactive molecules like serotonin and melatonin—with the electron-withdrawing nitro groups of the DNP moiety. This design likely enhances its stability and modulates electronic properties, making it a candidate for applications in chemical biology or medicinal chemistry. The molecular formula is C₁₇H₁₃N₅O₆, with a molecular weight of 383.32 g/mol .
Properties
IUPAC Name |
2-(2,4-dinitroanilino)-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O6/c22-17(23)15(7-10-9-18-13-4-2-1-3-12(10)13)19-14-6-5-11(20(24)25)8-16(14)21(26)27/h1-6,8-9,15,18-19H,7H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPUOPKWYOOCKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63400-91-9, 1655-51-2 | |
| Record name | NSC526959 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526959 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Tryptophan,4-dinitrophenyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526958 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Nucleophilic Aromatic Substitution with 2,4-Dinitrofluorobenzene (DNFB)
The most widely documented method for synthesizing this compound involves the reaction of L-tryptophan with 2,4-dinitrofluorobenzene (DNFB), a classic Sanger reagent . The α-amino group of tryptophan undergoes nucleophilic aromatic substitution with DNFB under mildly basic conditions, displacing the fluorine atom and forming the dinitrophenylamino derivative.
Procedure :
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Reaction Setup :
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Workup :
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Acidify the reaction mixture with 6 M HCl to pH 2–3, precipitating the crude product.
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Filter and wash with cold ethanol to remove unreacted DNFB and byproducts.
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Purification :
Key Considerations :
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Selectivity : The α-amino group reacts preferentially over the indole NH due to its lower pKa (~9 vs. ~17 for indole) .
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Racemization Risk : Prolonged heating may cause partial racemization; maintaining temperatures below 50°C minimizes this .
Protection-Deprotection Strategy for Enhanced Yield
To mitigate side reactions involving the indole ring, a protection-deprotection approach is employed:
Steps :
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Indole Protection :
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DNFB Coupling :
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React Boc-protected tryptophan with DNFB as described in Section 1.
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Deprotection :
Advantages :
Solid-Phase Synthesis for Scalable Production
For industrial-scale synthesis, solid-phase methods offer reproducibility and ease of purification:
Protocol :
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Resin Loading :
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Fmoc Deprotection :
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Treat with 20% piperidine in DMF to expose the α-amino group.
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DNFB Conjugation :
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Cleavage :
Performance :
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Complexity | Scalability |
|---|---|---|---|---|
| Direct DNFB Coupling | 60–75% | 90% | Low | Moderate |
| Protection-Deprotection | 80–85% | 95% | Moderate | High |
| Solid-Phase Synthesis | 70–80% | >95% | High | Industrial |
Trade-offs :
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Direct coupling is cost-effective but less selective.
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Solid-phase synthesis offers high purity but requires specialized equipment .
Mechanistic Insights and Side Reactions
The reaction mechanism involves two critical steps:
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Nucleophilic Attack : The deprotonated α-amino group of tryptophan attacks the electron-deficient C-1 position of DNFB, forming a Meisenheimer complex .
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Elimination : Fluoride ion is expelled, yielding the dinitrophenylamino product .
Common Side Reactions :
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Indole Ring Nitration : Occurs if nitric acid contaminants are present, generating nitroindole byproducts .
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Di-Substitution : Excess DNFB may lead to bis-dinitrophenyl derivatives; stoichiometric control prevents this.
Analytical Characterization
Post-synthesis validation includes:
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¹H NMR (DMSO-d₆): δ 10.9 (s, 1H, indole NH), 8.5–8.7 (m, 3H, dinitrophenyl), 4.3 (q, 1H, α-CH), 3.2 (m, 2H, β-CH₂) .
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IR (KBr) : 3340 cm⁻¹ (NH stretch), 1705 cm⁻¹ (C=O), 1520/1340 cm⁻¹ (NO₂ asym/sym) .
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MS (ESI+) : m/z 371.1 [M+H]⁺.
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
2-(2,4-DINITRO-PHENYLAMINO)-3-(1H-INDOL-3-YL)-PROPIONIC ACID can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenyl and indole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted phenyl and indole derivatives.
Scientific Research Applications
2-(2,4-DINITRO-PHENYLAMINO)-3-(1H-INDOL-3-YL)-PROPIONIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-DINITRO-PHENYLAMINO)-3-(1H-INDOL-3-YL)-PROPIONIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and affecting cellular processes. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or signaling pathways.
Comparison with Similar Compounds
Cl-NQTrp
- Structure: (2S)-2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]-3-(1H-indol-3-yl)propanoic acid.
- Substituent: A chloro-naphthoquinone group replaces the DNP moiety.
- Synthesis: Prepared via a one-step protocol using 3-chloro-1,4-naphthoquinone and tryptophan .
Digyaindoleacid A
L-Tryptophan
- Structure: (2S)-2-Amino-3-(1H-indol-3-yl)propanoic acid.
- Substituent: A simple amino group.
Triazinyl-Substituted Derivatives
- Structure: 2,2′-[(6-({2-(4-sulfamoylphenyl)ethyl}amino)-1,3,5-triazine-2,4-diyl)diimino]bis(3-(1H-indol-3-yl)propanoic acid).
- Substituent : A sulfamoylphenyl-triazinyl group.
Fluorophenyl Derivatives
- Structure: 3-[2-(4-Fluorophenyl)-1H-indol-3-yl]propanoic acid.
- Substituent : A 4-fluorophenyl group.
- Properties: Fluorine’s electron-withdrawing effect improves metabolic stability (C₁₇H₁₃FNO₂, MW: 294.3 g/mol) .
Physicochemical Properties
Biological Activity
2-[(2,4-Dinitrophenyl)amino]-3-(1H-indol-3-yl)propanoic acid is a complex organic compound notable for its unique structural features, including an indole moiety and a dinitrophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anti-inflammatory and anticancer properties. This article aims to consolidate existing research findings on the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of 2-[(2,4-dinitrophenyl)amino]-3-(1H-indol-3-yl)propanoic acid is C₁₈H₁₅N₃O₄, with a molecular weight of approximately 370.321 g/mol. The presence of both the dinitrophenyl and indole groups contributes to its chemical reactivity and biological interactions.
1. Anticancer Activity
Research has indicated that 2-[(2,4-dinitrophenyl)amino]-3-(1H-indol-3-yl)propanoic acid exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression.
Case Study: A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of exposure.
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.
Research Findings: In a controlled experiment using LPS-stimulated RAW 264.7 macrophages, treatment with 2-[(2,4-dinitrophenyl)amino]-3-(1H-indol-3-yl)propanoic acid led to a significant reduction in nitric oxide production, indicating its potential as an anti-inflammatory agent.
The biological activity of 2-[(2,4-dinitrophenyl)amino]-3-(1H-indol-3-yl)propanoic acid is attributed to its ability to interact with various cellular targets:
- Protein Binding: The dinitrophenyl group can participate in redox reactions, influencing cellular signaling pathways.
- Indole Moiety: The indole structure is known for its role in modulating neurotransmitter systems, which may contribute to the compound's therapeutic effects.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Amino-3-(4-amino-1H-indol-3-yl)propanoic acid | C₁₄H₁₅N₃O₂ | Lacks dinitrophenyl group; simpler structure |
| 5-Methoxyindole derivatives | Varies | Indole derivatives that may lack carboxylic acid functionality |
| 2-Amino-3-(6-chloro-1H-indol-3-yl)propanoic acid | C₁₄H₁₄ClN₃O₂ | Contains chlorine instead of dinitrophenyl; different reactivity |
The presence of the dinitrophenyl group enhances the biological activity and reactivity compared to other similar compounds lacking such functional groups.
Q & A
Basic: What are the key considerations for optimizing the synthesis of 2-[(2,4-dinitrophenyl)amino]-3-(1H-indol-3-yl)propanoic acid?
Methodological Answer:
Synthesis optimization requires evaluating reaction conditions (e.g., solvent polarity, temperature, and catalysts) and purification techniques. For example, similar indole-containing compounds often employ stepwise coupling reactions, where the amino group of tryptophan derivatives reacts with activated aromatic nitro groups . Yield and purity improvements can be achieved via chromatographic purification (e.g., silica gel or HPLC) and monitoring intermediates using TLC or LC-MS. Evidence from analogous sulfonamide-indole syntheses highlights the importance of protecting groups (e.g., nitro or benzyloxycarbonyl) to prevent side reactions .
Basic: Which spectroscopic techniques are most effective for structural characterization of this compound?
Methodological Answer:
A combination of FT-IR , <sup>1</sup>H/<sup>13</sup>C NMR , and X-ray crystallography is critical:
- FT-IR identifies functional groups (e.g., C=O at ~1700 cm<sup>-1</sup>, N-H stretches at ~3400 cm<sup>-1</sup>) .
- NMR resolves chiral centers and substituent positions. For example, indole NH protons typically appear at δ ~10.7 ppm in DMSO-d6, while dinitrophenyl protons resonate downfield (δ ~8.0–9.0 ppm) due to electron-withdrawing effects .
- X-ray crystallography confirms absolute configuration and intermolecular interactions (e.g., hydrogen bonding between carboxylic acid and nitro groups) .
Basic: How can researchers assess the purity of this compound for biological assays?
Methodological Answer:
Purity assessment requires HPLC (using C18 columns and UV detection at 254–280 nm) and elemental analysis (to verify C/H/N/O ratios). For example, impurities from incomplete coupling reactions (e.g., unreacted indole or dinitroaniline precursors) can be quantified via reverse-phase HPLC with acetonitrile/water gradients . Melting point determination (e.g., sharp range within 1–2°C) and <sup>1</sup>H NMR integration (for proton ratio consistency) are supplementary methods .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
Methodological Answer:
SAR studies should compare analogs with systematic modifications:
- Variations in substituents : Replace the dinitrophenyl group with mono-nitro or electron-deficient aryl groups to assess electronic effects on bioactivity .
- Chirality : Synthesize enantiomers (e.g., (R)- and (S)-configurations) to test stereoselective interactions with targets like enzymes or receptors .
- Functional group masking : Esterify the carboxylic acid to evaluate cell permeability in cytotoxicity assays .
Biological data (e.g., IC50 values) should be correlated with computational docking results to identify critical binding motifs .
Advanced: What computational methods are suitable for predicting the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking (e.g., AutoDock Vina or Schrödinger Suite) can model interactions with proteins (e.g., tyrosine kinases or oxidoreductases) using crystal structures from the PDB .
- MD simulations (GROMACS or AMBER) assess binding stability over time, focusing on hydrogen bonds between the carboxylic acid and catalytic residues .
- QSAR models (using descriptors like logP, polar surface area, and H-bond donors) predict bioavailability and toxicity .
Advanced: How should researchers address contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions often arise from differences in:
- Experimental conditions : Buffer pH (affecting ionization of the carboxylic acid) or serum content in cell culture media .
- Sample purity : Trace impurities (e.g., unreacted nitro precursors) may exhibit off-target effects. Validate purity via LC-MS and repeat assays with rigorously purified batches .
- Assay methodology : Compare results across multiple assays (e.g., enzymatic inhibition vs. whole-cell viability) to isolate mechanism-specific effects .
Advanced: What role do solvent effects play in the compound’s crystallographic structure?
Methodological Answer:
Solvent choice during crystallization influences packing motifs. For example:
- Polar solvents (e.g., DMSO or methanol) promote hydrogen-bonded networks between carboxylic acid groups and solvent molecules, stabilizing specific conformations .
- Nonpolar solvents (e.g., hexane) may induce π-π stacking between indole and dinitrophenyl rings, altering crystal symmetry. Single-crystal X-ray data for solvated forms should be compared with anhydrous structures to identify solvent-dependent polymorphism .
Advanced: How can researchers validate analytical methods for quantifying this compound in complex matrices?
Methodological Answer:
Follow ICH Q2(R1) guidelines:
- Linearity : Test concentrations spanning 50–150% of expected levels (r<sup>2</sup> > 0.99).
- Accuracy/Precision : Spike recovery experiments in biological fluids (e.g., plasma) with ≤5% RSD .
- LOD/LOQ : Determine via signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ) using LC-MS/MS .
Cross-validate with orthogonal methods (e.g., UV-Vis spectrophotometry for nitro group quantification at ~400 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
